Tralonide

Description

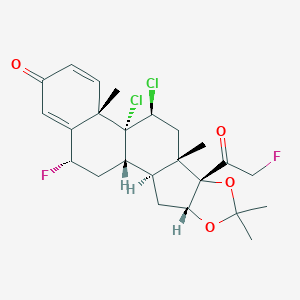

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-fluoroacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28Cl2F2O4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZHZYVCWDUIJV-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CF)C)Cl)Cl)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CF)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175627 | |

| Record name | Tralonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21365-49-1 | |

| Record name | Tralonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21365-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021365491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tralonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRALONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38ETX8IT42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoinformatic Studies of Tralonide

Synthetic Pathways and Strategies for Tralonide

The synthesis of this compound, like many corticosteroids, is a complex endeavor involving multiple chemical transformations to establish the correct steroid core and introduce specific substituents with defined stereochemistry research-solution.com.

The synthetic sequence for this compound has been reported to commence with 11a-acetoxy progesterone (B1679170) wikidata.org. A key initial step involves the formation of a bisketal from this precursor wikidata.org. This is followed by an epoxidation reaction, which predominantly yields the 5a,6a-oxide wikidata.org. The presence or absence of oxygen at positions C-17 or C-21 in related anti-inflammatory compounds suggests a potential role for these positions in biological activity, possibly indicating that some derivatives might function as prodrugs requiring in vivo hydroxylation wikipedia.orgnih.govwikidata.orgresearch-solution.com.

Steroid molecules inherently possess multiple stereocenters, making stereoselective synthesis approaches crucial to ensure the formation of the desired isomer with the correct three-dimensional structure iiab.me. While the specific details of all stereoselective steps in this compound synthesis are not extensively detailed in the provided information, the epoxidation of the bisketal intermediate is noted to predominantly afford the 5a,6a-oxide, indicating a degree of stereocontrol in this step wikidata.org. Stereospecific synthesis is generally favored in drug development over methods requiring resolution of enantiomers iiab.me.

Information specifically detailing process optimization efforts for the synthesis of this compound or its precursors and analogs was not found within the consulted sources. Process optimization in chemical synthesis typically focuses on improving yield, purity, efficiency, and scalability of the reaction steps.

Computational and Chemoinformatic Analysis of this compound Structure-Activity Relationships

Computational and chemoinformatic methods are valuable tools for understanding how the chemical structure of a compound relates to its biological activity (Structure-Activity Relationship, SAR) research-solution.comnih.govnih.gov. These methods can help predict interactions with biological targets and guide the design of new compounds.

Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule, such as this compound, and a biological target, such as a receptor iiab.me. These studies aim to predict the preferred orientation (binding pose) of the ligand within the binding site of the target protein and estimate the binding affinity. The application of "molecular docking Methods" has been associated with this compound in patent literature, indicating that these computational approaches have been utilized to investigate its potential interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) methodology, which relates physicochemical properties of compounds to their biological activities, is a broader computational approach relevant to SAR analysis nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is valuable in drug discovery and development for predicting the activity of new compounds and understanding the structural features important for activity. mdpi.comnih.gov

For this compound analogs, QSAR analysis would involve calculating various molecular descriptors (physicochemical properties, electronic properties, structural features) for a set of compounds structurally related to this compound with known biological activity. mdpi.comnih.gov These descriptors are then correlated with the observed activity using statistical methods, such as multiple linear regression or machine learning algorithms. mdpi.comnih.gov

While no specific QSAR studies focused solely on this compound analogs were found in the search results, QSAR has been successfully applied to other classes of compounds, such as artemisinin (B1665778) analogs and xanthone (B1684191) derivatives, to identify key molecular descriptors influencing their activity. nih.govnih.gov For example, in QSAR studies of artemisinin analogs, reactive and PEOE (partial equalization of orbital electronegativity) descriptors were found to have a significant impact on antimalarial activity. nih.gov QSAR models can be developed using various algorithms and assessed based on statistical parameters like R² and SEE to determine their predictive power. mdpi.comnih.gov

QSAR methods are particularly effective when dealing with analog series of compounds where structural variations are systematically explored. justia.comgoogleapis.com The goal is to build a predictive model that can estimate the activity of new, untested this compound derivatives based on their calculated molecular descriptors.

Pharmacophore Modeling for this compound and Related Compounds

Pharmacophore modeling is a ligand-based computational technique that identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. nih.govnih.gov

For this compound and related compounds, pharmacophore modeling would involve analyzing the structures of active molecules to identify common features and their relative positions in space. nih.govnih.gov These features represent the key interactions that these molecules are likely to make with their target receptor. Pharmacophore models can be generated using different computational approaches, such as the HipHop or HypoGen modules, depending on the available data (a small set of active compounds or a diverse set with a range of activities). nih.gov

Pharmacophore models are valuable tools for virtual screening of large chemical databases to identify potential new lead compounds that share the same essential features as known active molecules. nih.gov They can also be used to understand the structural requirements for activity and guide the design of novel analogs. nih.gov While no specific pharmacophore models for this compound were found, the principles of pharmacophore modeling are widely applied in drug discovery for various compound classes. nih.govnih.gov

Computational Prediction of Novel this compound Derivatives

Computational methods play an increasingly important role in the design and prediction of novel chemical entities with desired properties, including potential this compound derivatives. liverpool.ac.uknih.gov These in silico approaches can complement traditional synthetic efforts by prioritizing compounds for synthesis and testing, potentially accelerating the discovery process. nih.govyoutube.com

Computational prediction of novel this compound derivatives can involve several techniques:

Ligand-Based Design: Utilizing QSAR models and pharmacophore models derived from known this compound analogs to design new compounds predicted to have favorable activity profiles. mdpi.comnih.gov

Structure-Based Design: If the 3D structure of this compound's biological target is known, molecular docking simulations can be used to predict how potential derivatives would bind to the target site and estimate their binding affinity. nih.govnih.gov

De Novo Design: Computational algorithms can generate novel molecular structures with desired properties based on predefined criteria and the understanding of the target or known active compounds.

AI-Driven Synthesis Design: Advanced AI tools and robotic systems are being developed to explore chemical reaction space and design synthetic routes for novel molecules. liverpool.ac.uk

These computational approaches allow for the virtual screening of vast chemical spaces and the prediction of properties like activity, ADME (absorption, distribution, metabolism, and excretion), and potential toxicity before synthesis is attempted. nih.govyoutube.com This helps in focusing synthetic efforts on the most promising candidates.

Impurity Profiling and Control in this compound Synthesis for Research Standards

Impurity profiling and control are critical aspects of chemical synthesis, particularly for compounds intended for research standards, to ensure their purity, quality, and the reliability of research findings. Impurities can arise from various sources during the synthesis process, including incomplete reactions, side reactions, degradation of the product, or contaminants from starting materials and reagents. researchgate.netoutsourcedpharma.com

For this compound synthesis for research standards, a thorough understanding of potential impurities is essential. This involves identifying the types of impurities that can form and developing strategies to minimize their formation and remove them to achieve the required level of purity. researchgate.netoutsourcedpharma.com

Identification of Synthetic Byproducts and Degradants

Identifying synthetic byproducts and degradants in this compound synthesis requires a comprehensive analytical approach. Potential impurities can be predicted based on the reaction pathway and the reagents used. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), often coupled together (e.g., LC-MS, GC-MS), are commonly used to separate, detect, and identify impurities present in the synthesized material. almacgroup.compolypeptide.com

Specific synthetic byproducts can include unreacted starting materials, intermediates, or products from side reactions. google.com Degradants can form during synthesis or storage due to factors like temperature, light, oxygen, or residual solvents. outsourcedpharma.com Techniques like accurate mass determination and spectroscopic methods (e.g., NMR) are crucial for the structural elucidation of identified impurities. almacgroup.com

Development of Strategies for Impurity Minimization

Minimizing impurities in this compound synthesis involves implementing control strategies throughout the manufacturing process. researchgate.netoutsourcedpharma.com These strategies can include:

Optimization of Reaction Conditions: Controlling parameters such as temperature, reaction time, solvent, and reagent stoichiometry to favor the desired product formation and minimize side reactions.

Quality Control of Starting Materials and Reagents: Ensuring the purity of input materials to prevent the introduction of contaminants. outsourcedpharma.com

In-Process Controls: Monitoring the reaction progress and impurity levels at different stages of the synthesis to take corrective actions if necessary. polypeptide.com

Purification Techniques: Employing effective purification methods such as crystallization, chromatography (e.g., preparative HPLC), or distillation to remove impurities from the crude product. polypeptide.comtriphasepharmasolutions.com

Process Design: Designing synthetic routes that inherently minimize the formation of problematic impurities, such as genotoxic impurities. researchgate.nettriphasepharmasolutions.com

The development of impurity control strategies is an iterative process that involves understanding the impurity profile and evaluating the effectiveness of different approaches in reducing impurity levels to acceptable limits. researchgate.netoutsourcedpharma.com

Reference Standard Characterization for Synthetic Purity

For this compound to be used as a research standard, its synthetic purity must be rigorously characterized and documented. ich.orgintertek.com A reference standard is a highly purified and well-characterized material used as a benchmark for evaluating the quality of other batches. intertek.com

Characterization of a this compound reference standard involves a suite of analytical tests to confirm its identity, purity, and strength. almacgroup.comich.org This typically includes:

Identity Testing: Techniques like NMR spectroscopy, Mass Spectrometry, and Infrared (IR) spectroscopy to confirm the chemical structure. almacgroup.com

Purity Determination: Using chromatographic methods (e.g., HPLC-UV, GC-FID) to quantify the main component and detect and quantify impurities. google.comnih.gov Techniques for assessing enantiomeric purity, if applicable, are also crucial. nih.govnih.gov

Content/Assay: Determining the amount of this compound present, often using methods like quantitative NMR or mass balance. edqm.eu

Residual Solvents Analysis: Quantifying any remaining solvents from the synthesis process.

Water Content Determination: Measuring the amount of water absorbed by the material.

Counter-ion Analysis: If this compound is in salt form, confirming and quantifying the counter-ion.

The characterization data is used to assign a content or purity value to the reference standard and is documented in a Certificate of Analysis. almacgroup.comintertek.com Periodic re-qualification and stability testing are necessary to ensure the continued quality and suitability of the reference standard over time. intertek.com Establishing a well-characterized reference standard is fundamental for ensuring the accuracy and comparability of research results involving this compound. ich.org

Molecular and Cellular Investigations of Tralonide S Mechanism of Action

Tralonide Interaction with Glucocorticoid Receptors (GR)

The action of this compound, like other glucocorticoids, begins with its binding to the GR, which is predominantly located in the cytoplasm in an unbound state, complexed with chaperone proteins such as heat shock protein 90 (Hsp90) and Hsp70, along with immunophilins frontiersin.orgwikipedia.orgconicet.gov.arnih.gov. This chaperone complex is crucial for maintaining the GR in a conformation that allows high-affinity ligand binding nih.gov.

Receptor Binding Kinetics and Thermodynamics in Preclinical Models

The binding of ligands to the GR is a dynamic process characterized by specific kinetic and thermodynamic parameters nih.govrsc.org. Studies on glucocorticoid-receptor interactions in preclinical models have investigated the kinetics and thermodynamics of this binding. For instance, analyses of steroid binding to the human glucocorticoid receptor have shown that the interaction is influenced by temperature, with enthalpy and entropy changes varying accordingly uclouvain.benih.gov. At equilibrium, the binding can be described by thermodynamic equations like ΔG = ΔH - TΔS, where ΔG is the Gibbs free energy change, ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change uclouvain.be. These studies suggest a multi-step binding model involving initial weak interactions followed by stabilization of the complex uclouvain.be. While specific kinetic and thermodynamic data for this compound binding were not extensively found in the immediate search results, the general principles established for glucocorticoid-GR interactions in preclinical models would apply.

Conformational Changes Induced by this compound Binding to GR

Upon ligand binding, the GR undergoes significant conformational changes nih.govmdpi.com. These changes are essential for the receptor's activation and subsequent functions. The binding of agonists induces distinct conformational changes in the GR, particularly within the ligand-binding domain (LBD) frontiersin.org. These changes can affect the interaction of the GR with coactivators or corepressors through regions like the activation function-2 (AF2) domain located in the LBD mdpi.comfrontiersin.org. Conformational changes in the DNA-binding domain (DBD) have also been observed upon DNA binding, affecting dimerization interfaces and potentially triggering allosteric effects that expose transcriptional activation surfaces psu.edu. Molecular dynamics simulations have been used to investigate ligand-induced conformational changes in GR complexed with different agonists, revealing distinct conformations of cofactors and identifying key residues involved in allosteric communication between binding pockets frontiersin.orgfrontiersin.org.

Subcellular Localization and Translocation Dynamics of this compound-Bound GR

In the absence of a ligand, the GR is primarily localized in the cytoplasm wikipedia.orgnih.govnih.gov. Upon binding of a glucocorticoid like this compound, the activated GR complex dissociates from its chaperone proteins and undergoes rapid translocation to the nucleus wikipedia.orgconicet.gov.arnih.govplos.org. This nuclear translocation is a crucial step for the GR to exert its genomic effects as a transcription factor wikipedia.orgnih.gov. The translocation mechanism is thought to involve nuclear localization signals (NLS) within the GR, mediated by importin proteins mdpi.comnih.gov. Studies using fluorescently tagged GR have visualized this translocation in live cells and in vivo, demonstrating the movement of GR from the cytoplasm to the nucleus upon ligand treatment nih.gov. The efficiency of nuclear translocation can be influenced by factors such as phosphorylation of the GR researchgate.net.

Genomic Mechanisms of this compound Action

Once translocated to the nucleus, the this compound-bound GR modulates gene expression through genomic mechanisms. This involves direct binding to DNA or interaction with other transcription factors.

This compound-Mediated Gene Regulation via Glucocorticoid Response Elements (GREs)

A primary mechanism of genomic action involves the binding of the activated GR, often as a homodimer, to specific DNA sequences known as Glucocorticoid Response Elements (GREs) frontiersin.orgwikipedia.orgplos.orgmdpi.com. GREs are typically composed of palindromic sequences frontiersin.org. Binding to GREs can lead to either the activation (transactivation) or repression (transrepression) of target gene transcription frontiersin.orgwikipedia.orgwikipedia.org. The precise sequence of individual GREs, although varying around a consensus, is highly conserved and can influence gene-specific transcriptional regulation plos.orgnih.gov. GR occupancy at genomic GREs appears to be a primary determinant of glucocorticoid responsiveness plos.orgnih.gov.

Transcriptional Activation and Repression Pathways Orchestrated by this compound

This compound-bound GR can activate transcription by binding to positive GREs, leading to the recruitment of coactivator proteins and the transcriptional machinery to the promoter regions of target genes wikipedia.orgwikipedia.org. This process, known as transactivation, results in increased mRNA synthesis of glucocorticoid-responsive genes wikipedia.orgwikipedia.org.

Conversely, this compound-bound GR can repress gene expression through several mechanisms, collectively termed transrepression wikipedia.orgconicet.gov.arwikipedia.org. One significant mechanism involves protein-protein interactions with other transcription factors, such as NF-κB and AP-1, which are key regulators of inflammatory gene expression frontiersin.orgwikipedia.orgconicet.gov.armdpi.com. The interaction between GR and these factors can inhibit their ability to bind to their target DNA sites or interfere with their transcriptional activation function, thereby repressing the expression of pro-inflammatory genes wikipedia.orgconicet.gov.armdpi.com. This tethering mechanism is considered crucial for the anti-inflammatory effects of glucocorticoids nih.govmdpi.com. GR can also bind to negative GREs (nGREs) to repress gene activation frontiersin.orgmdpi.com. The balance between transcriptional activation and repression orchestrated by this compound-bound GR contributes to its diverse cellular and physiological effects. conicet.gov.ar

Non-Genomic Mechanisms of this compound Action

In addition to the slower genomic effects, corticosteroids can also exert rapid, non-genomic effects nih.govnih.govbioscientifica.comnih.gov. These effects occur within minutes and are not dependent on transcriptional regulation nih.govbioscientifica.comnih.gov.

Rapid Membrane-Initiated Signaling by this compound

Rapid corticosteroid actions can be mediated by membrane-associated receptors nih.govbioscientifica.comnih.gov. Studies suggest that glucocorticoids can activate membrane-associated G protein-coupled receptors (GPCRs) and trigger downstream signaling cascades nih.govbioscientifica.comnih.govoup.com. Evidence supports the existence of membrane glucocorticoid receptors (mbGRs) that can initiate rapid cellular responses nih.govbioscientifica.comnih.govoup.commdpi.com. For example, cortisol has been shown to rapidly stimulate the translocation of intracellular GR to the plasma membrane in hepatocytes, a process dependent on extracellular calcium mdpi.com.

While the existence and mechanisms of membrane-initiated signaling by corticosteroids are supported by research nih.govbioscientifica.comnih.govoup.commdpi.com, specific studies detailing this compound's ability to induce rapid membrane-initiated signaling were not found in the provided search results.

Interaction of this compound with Cytoplasmic Signaling Cascades

Beyond membrane interactions, corticosteroids can also interact with cytoplasmic signaling cascades nih.govresearchgate.net. The classical mechanism involves corticosteroids binding to cytoplasmic GRs, leading to the dissociation of chaperone proteins and translocation of the complex to the nucleus ersnet.orgnih.govijdvl.comwikidoc.org. However, corticosteroids can also influence various intracellular pathways. For instance, glucocorticoids have been reported to cause the rapid activation of several MAPKs, including p38, JNK, and ERK1/2, via a PKC-dependent mechanism in some cell types nih.gov.

Another significant cytoplasmic interaction involves the transrepression mechanism, where the ligand-activated GR interacts with pro-inflammatory transcription factors like NF-κB and AP-1 in the cytoplasm or nucleus, inhibiting their activity and suppressing the transcription of inflammatory genes ersnet.orgwikipedia.orgresearchgate.net.

Specific details regarding this compound's direct interaction with cytoplasmic signaling cascades, beyond the initial binding to the cytoplasmic GR, were not found in the provided search results. However, as a corticosteroid, it is expected to engage in the classical cytoplasmic binding to the GR ersnet.orgnih.govijdvl.comwikidoc.org.

Comparative Molecular Pharmacology of this compound with Other Corticosteroids

Comparing the molecular pharmacology of this compound with other corticosteroids can provide insights into its relative potency and selectivity.

Differential Receptor Selectivity and Affinity Profiling

The potency of a corticosteroid is significantly influenced by its affinity for the glucocorticoid receptor nih.gov. Glucocorticoid receptors are highly specific for binding glucocorticoids, and the order of binding affinity often correlates with their biological potency nih.gov. However, some glucocorticoids can also bind to other steroid hormone receptors, such as progesterone (B1679170) receptors (PR), mineralocorticoid receptors (MR), androgen receptors (AR), and estrogen receptors (ER) tandfonline.comphysiology.orgdrugbank.com. Selectivity for the GR over other steroid hormone receptors is important to minimize potential off-target effects physiology.org.

Relative receptor binding affinities can vary between studies and are useful for comparing in vitro potencies nih.gov. For example, fluticasone (B1203827) furoate has shown high selectivity for the GR over other steroid hormone receptors compared to some other clinically used glucocorticoids physiology.org. Differences in chemical structure, such as halogenation or esterification, can influence receptor binding affinity and selectivity ijdvl.come-jnc.org.

While this compound is identified as a synthetic corticosteroid wikipedia.org, specific data comparing its receptor selectivity and affinity profile directly with a range of other corticosteroids were not found in the provided search results. One source mentions this compound in a list of corticosteroids that can be used for comparing pharmacology googleapis.com, but no comparative data is presented.

Comparative Analysis of Downstream Gene Expression Profiles

Corticosteroids regulate the expression of a wide variety of genes through their interaction with the GR ersnet.orgnih.govwikipedia.org. Transcriptomic analyses, such as RNA sequencing and microarrays, are used to assess changes in gene expression profiles following corticosteroid administration mdpi.comersnet.orgplos.orgnih.govatsjournals.orgnih.govmdpi.com. These studies can identify differentially expressed genes and pathways involved in the cellular response to corticosteroids plos.orgnih.govnih.govmdpi.com. Comparing gene expression profiles induced by different corticosteroids or in different cellular contexts (e.g., responder vs. non-responder cells) can highlight differences in their downstream effects plos.orgnih.govatsjournals.orgmdpi.com.

For instance, studies comparing glucocorticoid responder and non-responder cells have identified distinct sets of differentially expressed genes and associated pathways plos.orgnih.govmdpi.com. RNA sequencing can detect more differentially expressed genes compared to microarrays and provide a stronger signal ersnet.org.

Although the principles of comparative gene expression analysis for corticosteroids are well-established mdpi.comersnet.orgplos.orgnih.govatsjournals.orgnih.govmdpi.com, specific research comparing the downstream gene expression profile of this compound with other corticosteroids was not found in the provided search results. One source mentions this compound in the context of gene expression profiling googleapis.com, but no comparative data is presented.

Mechanistic Divergences and Similarities Among Steroid Analogs

Steroid analogs, including this compound, exert their primary cellular effects predominantly through interaction with intracellular steroid hormone receptors, particularly the glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that modulate gene expression, leading to diverse physiological outcomes, most notably anti-inflammatory and immunosuppressive effects. The fundamental mechanism involves the binding of the steroid ligand to the cytoplasmic GR, causing a conformational change that promotes dissociation from chaperone proteins, such as heat shock proteins. aimspress.comwikipedia.org The activated steroid-receptor complex then translocates into the nucleus, where it can influence transcription through genomic and non-genomic pathways. wikipedia.orgijdvl.comnih.govpatsnap.com

The genomic mechanism, considered the most significant for many corticosteroid effects, involves the binding of the receptor complex to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. ijdvl.compatsnap.com This binding can either activate or repress gene transcription, altering the synthesis of various proteins, including those involved in inflammatory pathways. wikipedia.org For instance, corticosteroids are known to upregulate the expression of anti-inflammatory proteins like lipocortin-1 (annexin-1) and downregulate pro-inflammatory mediators by inhibiting the release of arachidonic acid and the activity of enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2. patsnap.comhres.ca

Despite this shared core mechanism, significant mechanistic divergences exist among different steroid analogs, contributing to variations in potency, efficacy, and side effect profiles. These differences are largely dictated by structural modifications to the steroid backbone. This compound, a synthetic glucocorticoid corticosteroid, features specific halogenations (dichloro- (B11748278) and difluoro-) and an acetonide group at the 16,17 positions. nih.govwikipedia.org These structural alterations influence the compound's physicochemical properties, such as lipophilicity, as well as its interaction with the GR and its metabolic stability. ijdvl.comderangedphysiology.com

Halogenation, particularly at the C6 and C9 positions, is known to increase the potency of corticosteroids, while the addition of an acetonide group can enhance penetrability and percutaneous absorption. ijdvl.com These modifications can affect the affinity of the analog for the GR, the rate of dissociation from the receptor, and the subsequent interaction with co-activators or co-repressors that fine-tune the transcriptional response. The resistance to de-esterification conferred by halogenation can also prolong the active state of the compound. ijdvl.com

Mechanistic divergences are also observed in the balance between transrepression and transactivation activities. Transrepression, often associated with anti-inflammatory effects, involves the GR complex interfering with the activity of pro-inflammatory transcription factors like NF-κB. patsnap.comreveragen.com Transactivation, on the other hand, involves the GR complex directly activating gene expression via GREs and is sometimes linked to adverse effects such as muscle atrophy and effects on bone structure. reveragen.com Some newer steroid analogs, termed "dissociative steroids," are designed to selectively enhance transrepression while minimizing transactivation, thereby potentially separating desired therapeutic effects from unwanted side effects. reveragen.com While the specific transrepression/transactivation profile of this compound compared to other analogs is not detailed in the provided information, such differential activity represents a key area of mechanistic divergence within the steroid class.

Furthermore, differences in metabolism can lead to variations in the duration and intensity of action among steroid analogs. While some steroids require hepatic metabolism for activation (e.g., prednisone (B1679067) to prednisolone), others are active in their administered form. derangedphysiology.comnih.gov The presence of specific functional groups and modifications on the steroid structure influences their susceptibility to metabolic enzymes.

Preclinical Pharmacological Evaluation of Tralonide in in Vitro and in Vivo Models

In Vitro Studies of Tralonide

Comprehensive in vitro studies are crucial for elucidating the mechanism of action of a compound like this compound at a cellular and molecular level. However, specific data for this compound in these key areas are not readily found in the public domain.

Cellular Assays for this compound Activity

Information regarding specific cellular assays conducted to evaluate the activity of this compound is limited. Typically, such assays would involve exposing various cell types (e.g., immune cells like lymphocytes and macrophages) to the compound to measure its effects on cell viability, proliferation, and function. While patent literature describes general methods for such assays, the results for this compound are not provided. google.com

Cytokine and Chemokine Modulation in Preclinical Cell Lines

The ability of corticosteroids to modulate the production of inflammatory mediators is a key aspect of their therapeutic effect. Studies in this area would typically involve stimulating preclinical cell lines with inflammatory agents (like lipopolysaccharide) in the presence or absence of this compound and then measuring the levels of various cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6). Despite the recognized importance of this anti-inflammatory mechanism, specific data detailing this compound's effect on cytokine and chemokine profiles are not available in the reviewed literature. epo.orggoogleapis.com

Enzyme Inhibition and Activation Profiling

Corticosteroids can exert their effects by influencing the activity of various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Comprehensive profiling of this compound's inhibitory or activating effects on a panel of relevant enzymes would provide valuable insight into its mechanism of action. However, such specific profiling data for this compound have not been publicly reported. google.com

Receptor Functional Assays

The primary mechanism of action for corticosteroids involves their interaction with glucocorticoid receptors (GR). Functional assays are essential to determine the binding affinity and functional activity (agonist or antagonist) of this compound at the glucocorticoid receptor. While the general role of glucocorticoid receptor modulation is well-established for this class of drugs, specific data from receptor functional assays for this compound are not detailed in the available information. epo.orggoogleapis.com

In Vivo Preclinical Models for this compound Research

In vivo studies in animal models are a critical step in the preclinical evaluation of a drug candidate, providing insights into its efficacy and mechanism of action in a whole-organism context.

Assessment of Biological Efficacy in Preclinical Systems

The initial assessment of a corticosteroid's biological efficacy begins with in vitro assays to determine its activity at a cellular level. For a compound like this compound, this would involve evaluating its ability to modulate inflammatory pathways. A key mechanism for corticosteroids is the inhibition of pro-inflammatory cytokine production. Standard in vitro assays would measure the reduction of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cell cultures, such as lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a critical parameter determined from these assays, indicating the concentration of the drug required to inhibit the inflammatory response by 50%.

Following promising in vitro results, the evaluation of biological efficacy would proceed to in vivo animal models of inflammation. These models are crucial for understanding the compound's activity in a complex biological system. Common models include carrageenan-induced paw edema in rodents, where the reduction in swelling indicates anti-inflammatory activity, and models of chronic inflammation, such as adjuvant-induced arthritis. In these models, various parameters are assessed, including clinical scores of disease severity, histological analysis of affected tissues for signs of inflammation and damage, and measurement of systemic inflammatory markers. The data gathered from these preclinical systems provide essential evidence of the potential therapeutic efficacy of the corticosteroid.

Comparative Preclinical Studies with Other Corticosteroids

To understand the therapeutic potential of a new corticosteroid like this compound, it is essential to compare its preclinical profile with that of established corticosteroids. These comparative studies provide a benchmark for potency and efficacy. In vitro, the relative potency of this compound would be compared to corticosteroids such as hydrocortisone, triamcinolone (B434) acetonide, or dexamethasone (B1670325) in assays measuring glucocorticoid receptor binding affinity and the inhibition of inflammatory mediators.

In vivo, head-to-head studies in animal models of inflammation are conducted. For instance, the anti-inflammatory effect of this compound could be directly compared to that of another corticosteroid at various dose levels in a model of skin inflammation or respiratory inflammation. The outcomes of these studies, such as the dose required to achieve a specific level of therapeutic effect, help to position the new compound in terms of its relative potency and potential clinical applications.

| Compound | Relative Anti-inflammatory Potency (Hypothetical) |

| Hydrocortisone | 1 |

| Prednisolone | 4 |

| Triamcinolone Acetonide | 5 |

| Dexamethasone | 25 |

| This compound | Data Not Available |

Pharmacodynamic Biomarkers in Preclinical this compound Research

Identification of Cellular and Molecular Biomarkers of this compound Activity

Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging with its target and eliciting the desired biological response. For a corticosteroid like this compound, the primary molecular target is the glucocorticoid receptor (GR). Therefore, a key biomarker of its activity is the binding affinity to the GR. In vitro radioligand binding assays are used to determine the affinity (Kd) of the compound for the receptor.

At a cellular level, biomarkers of this compound's activity would include the modulation of genes regulated by the glucocorticoid receptor. The activation of the GR leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. The inhibition of the transcription factor nuclear factor-kappa B (NF-κB) is a well-established mechanism of action for corticosteroids. Therefore, in vitro assays measuring the inhibition of NF-κB activation and the subsequent downregulation of NF-κB-mediated gene expression would serve as important molecular biomarkers. Furthermore, the expression levels of specific cytokines and chemokines that are modulated by the drug can also be used as biomarkers of its pharmacological activity.

Dose-Response Relationships in Preclinical Models

Establishing a clear dose-response relationship is a fundamental aspect of preclinical pharmacology. In vitro, dose-response curves are generated for various endpoints, such as the inhibition of cytokine production or the activation of a reporter gene linked to the glucocorticoid response element. These curves allow for the determination of key parameters like the IC50 and the maximum efficacy (Emax).

In vivo, dose-ranging studies are conducted in animal models of inflammation to characterize the relationship between the administered dose of this compound and the observed therapeutic effect. For example, in a model of arthritis, different doses of the compound would be administered, and the effect on paw swelling, joint damage, and inflammatory markers would be measured. This allows for the determination of the effective dose range and the identification of a dose that produces the maximal therapeutic effect. Understanding the dose-response relationship is critical for predicting the potential therapeutic window in humans.

| Parameter | Description | Relevance in Preclinical Evaluation |

| IC50 | The concentration of a drug that gives half-maximal response. | Indicates the potency of the drug in vitro. |

| ED50 | The dose of a drug that produces a therapeutic effect in 50% of the population. | Indicates the potency of the drug in vivo. |

| Emax | The maximum therapeutic effect that a drug can produce. | Defines the upper limit of the drug's efficacy. |

Advanced Analytical Methodologies for Tralonide Characterization in Research

Chromatographic Techniques for Tralonide Purity and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a potent steroid such as this compound, chromatographic methods are indispensable for determining purity and assaying concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like corticosteroids. The development of a robust HPLC method for this compound would be a critical step in its analytical workflow. While specific validated methods for this compound are not widely detailed in publicly available literature, the general approach for corticosteroids provides a framework.

Method development would typically involve the selection of a suitable stationary phase, most commonly a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the parent compound from any impurities or degradation products.

Detection is commonly performed using a UV detector, as corticosteroids possess chromophores that absorb light in the ultraviolet range. The validation of such a method would encompass the evaluation of parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the analytical results.

Hypothetical HPLC Method Parameters for Corticosteroid Analysis:

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications for this compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Corticosteroids like this compound are generally non-volatile due to their high molecular weight and polarity. Therefore, direct analysis by GC is challenging.

To make them amenable to GC analysis, corticosteroids typically require derivatization. This chemical modification process converts the polar functional groups (hydroxyl and ketone groups) into less polar, more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) which replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. Detection is frequently achieved with a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). Despite its potential, specific applications of GC for the routine analysis of this compound are not extensively documented.

Chiral Chromatography for Stereoisomeric Analysis of this compound

Many corticosteroids, including potentially this compound, possess multiple chiral centers, meaning they can exist as different stereoisomers. These stereoisomers can have significantly different pharmacological activities and toxicological profiles. Consequently, the ability to separate and quantify individual stereoisomers is crucial.

Chiral chromatography is the most effective method for this purpose. This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. For corticosteroids, chiral HPLC with a CSP is a common approach. The selection of the appropriate chiral selector and mobile phase is critical for achieving the desired separation. While the stereoisomeric complexity of this compound necessitates such analysis, specific chiral separation methods for this compound are not readily found in scientific literature.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are vital for the structural elucidation and identification of chemical compounds. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of the precise molecular structure of organic compounds. Techniques such as ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.

For a complex steroid like this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. While NMR is a standard method for the structural elucidation of new chemical entities, specific NMR spectral data for this compound is not publicly available.

Mass Spectrometry (MS) for this compound and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with a chromatographic separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

In the context of this compound research, LC-MS would be the method of choice for identifying potential metabolites in biological samples. The high sensitivity and specificity of tandem mass spectrometry (MS/MS) allow for the detection of trace levels of metabolites and the elucidation of their structures based on their fragmentation patterns. While general LC-MS methods are routinely used in steroid analysis, specific mass spectral data and fragmentation pathways for this compound and its metabolites have not been extensively published.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Spectroscopic techniques are indispensable for confirming the molecular structure and quantifying a compound in research applications. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy operates on the principle that covalent bonds within a molecule vibrate at specific frequencies. avantorsciences.com When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. sigmaaldrich.com This results in an IR spectrum, which serves as a unique "fingerprint" of the molecule by plotting absorbance or transmittance against wavenumber (cm⁻¹). avantorsciences.comnih.gov For this compound, IR spectroscopy is used to confirm the presence of key functional groups predicted by its molecular structure. The analysis is typically focused on the group frequency region (4000 to 1450 cm⁻¹) where vibrations of specific diatomic units are observed. avantorsciences.com

Illustrative IR Data for this compound Characterization

| Wavenumber (cm⁻¹) | Vibrational Mode | Implied Functional Group |

|---|---|---|

| ~3000-2850 | C-H Stretch | Aliphatic groups |

| ~1720 | C=O Stretch | Carbonyl (e.g., ketone, ester) |

| ~1250-1000 | C-O Stretch | Ether or Ester group |

| ~1100-1000 | C-F Stretch | Fluoroalkane |

| ~800-600 | C-Cl Stretch | Chloroalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. axplora.com This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The resulting spectrum is a plot of absorbance versus wavelength (nm). According to the Beer-Lambert Law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, making UV-Vis a powerful quantitative tool. For this compound, UV-Vis spectroscopy would be used to determine its characteristic wavelengths of maximum absorbance (λmax), which are essential for developing quantitative analytical methods. axplora.com

Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Parameter | Value | Significance |

|---|---|---|

| λmax 1 | 245 nm | Primary wavelength for quantification |

| Molar Absorptivity (ε) at λmax 1 | 15,000 L mol⁻¹ cm⁻¹ | Indicates strength of absorption |

| λmax 2 | 280 nm | Secondary absorption peak |

| Molar Absorptivity (ε) at λmax 2 | 8,000 L mol⁻¹ cm⁻¹ | May indicate another chromophore |

Solid-State Characterization of this compound for Research Formulations

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, and bioavailability. trilogylab.comflogen.org For research formulations, a thorough solid-state characterization of this compound is essential to identify and control its physical form. Many organic molecules can exist in multiple crystalline arrangements, a phenomenon known as polymorphism. spectroscopyonline.com Different polymorphs of the same compound are chemically identical but have different physical properties.

X-ray Powder Diffraction (XRPD) Analysis of Crystalline Forms

X-ray Powder Diffraction (XRPD) is the primary technique for identifying the crystalline phase of a material. When a beam of X-rays is directed at a powdered crystalline sample, it is diffracted in a pattern that is unique to that specific crystal lattice structure. The XRPD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). Each crystalline form of this compound would produce a distinct XRPD pattern, allowing for unambiguous identification of different polymorphs or the presence of an amorphous (non-crystalline) solid.

Representative XRPD Peak Data for Two Hypothetical this compound Polymorphs

| Form A: 2θ Angle (°) | Form B: 2θ Angle (°) |

|---|---|

| 8.5 | 9.2 |

| 12.1 | 13.5 |

| 15.8 | 16.0 |

| 19.3 | 20.7 |

| 21.0 | 22.4 |

| 25.2 | 26.1 |

Thermal Analysis (DSC, TGA) for Polymorphic Studies

Thermal analysis techniques are crucial for investigating the physical and chemical changes that occur in a material as a function of temperature. flogen.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. DSC is used to determine key thermal events such as melting point, crystallization, and solid-state phase transitions. Each polymorph of this compound would exhibit a unique melting point and enthalpy of fusion, which DSC can precisely measure.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess thermal stability and decomposition temperatures. It can also quantify the presence of volatile components like water (hydrates) or residual solvents (solvates) within the crystal structure, which are forms of pseudopolymorphism.

Illustrative Thermal Analysis Data for this compound Polymorphs

| Property | Form A | Form B |

|---|---|---|

| DSC | ||

| Melting Point (Onset) | 155 °C | 168 °C |

| Enthalpy of Fusion (ΔHfus) | 85 J/g | 97 J/g |

| TGA | ||

| Decomposition (Onset) | 210 °C | 215 °C |

| Mass Loss below 100°C | < 0.1% | < 0.1% |

Microscopy Techniques for Particle Morphology Assessment

The morphology of API particles—their size, shape, and surface texture—significantly impacts bulk powder properties like flowability and compressibility, which are critical for formulation development. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing particle morphology. SEM uses a focused beam of electrons to generate high-resolution images of the sample's surface, providing detailed information on particle shape (e.g., needle-like, plate-like, spherical) and size distribution. Assessing the morphology of different crystalline forms of this compound helps in selecting the optimal form for further development.

Typical Particle Morphology Parameters for this compound Assessment

| Parameter | Description | Typical Method |

|---|---|---|

| Particle Size Distribution | Range and average of particle dimensions | SEM with image analysis software |

| Particle Shape | Qualitative description (e.g., acicular, prismatic) | SEM imaging |

| Aspect Ratio | Ratio of the longest to the shortest dimension | SEM with image analysis software |

| Surface Topography | Smoothness or roughness of the particle surface | High-magnification SEM imaging |

Traceability and Qualification of this compound Reference Standards

An analytical reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity and purity of a sample and for calibrating analytical instruments. sigmaaldrich.comaxplora.com The qualification of a this compound reference standard is a meticulous process that establishes its fitness for purpose.

Traceability is a core concept, requiring an unbroken chain of calibrations that links the reference standard's value to a recognized national or international standard, such as those from the U.S. Pharmacopeia (USP) or the National Institute of Standards and Technology (NIST). This ensures that measurements are accurate and comparable across different laboratories and times.

The qualification process involves a comprehensive set of analytical tests to confirm the standard's identity, purity, and other critical properties. The results are documented in a Certificate of Analysis (CofA), which provides a complete profile of the reference standard.

Key Components of a Certificate of Analysis for a this compound Reference Standard

| Section | Information Provided | Example Method |

|---|---|---|

| Identification | Confirmation of chemical structure | ¹H NMR, Mass Spectrometry, FTIR |

| Purity Assay | Quantitative measure of the main component | HPLC-UV (e.g., >99.5%) |

| Impurities | Identification and quantification of impurities | HPLC, LC-MS |

| Volatiles | Measurement of water and residual solvents | Karl Fischer Titration, TGA, GC-HS |

| Physical Characterization | Crystalline form and appearance | XRPD, Visual Inspection |

| Traceability | Statement of traceability to primary standards | Calibration records against USP/NIST standards |

| Storage Conditions | Recommended temperature and humidity | - |

| Retest Date | Date by which the standard should be re-qualified | - |

Formulation Development Research for Investigational Tralonide Systems

Pre-Formulation Studies of Tralonide for Research Systems

Pre-formulation studies are foundational to the rational design of any pharmaceutical formulation. For this compound, these studies aim to characterize its intrinsic physical and chemical properties to predict its behavior during formulation and storage. humanjournals.comeuropa.eu

Solubility and Dissolution Rate in Experimental Solvents

Solubility is a key parameter influencing a drug's dissolution rate and subsequent absorption, although the latter is outside the scope of this article. pharmapproach.com In the context of research formulations, understanding this compound's solubility in various experimental solvents is crucial for developing liquid formulations, selecting appropriate co-solvents, or designing strategies to enhance its solubility if it is poorly soluble. Studies typically involve determining solubility in different pH conditions and various solvent systems. pharmapproach.comresearchgate.netkdpublications.in The dissolution rate, the speed at which a solid dissolves in a solvent, is also a critical factor, particularly for solid-state research formulations. pharmapproach.comslideshare.netnih.gov Factors such as particle size, surface area, and the presence of excipients can influence the dissolution rate. pharmapproach.comkdpublications.in

While specific data for this compound's solubility and dissolution rate in experimental solvents were not extensively detailed in the search results, general principles of pre-formulation studies indicate that these evaluations would involve:

Kinetic and Thermodynamic Solubility Measurements: To determine the rate and extent of solubility. crystalpharmatech.com

pH-Dependent Solubility: Assessing solubility across a range of pH values to understand its behavior in different biological or experimental media. kdpublications.incrystalpharmatech.com

Solubility in Various Solvent Systems: Testing solubility in water, organic solvents, and mixtures to identify potential formulation vehicles. pharmapproach.com

Data from such studies are typically presented in tables showing solubility values across different conditions.

Excipient Compatibility Studies for Research Formulations

Excipient compatibility studies are essential to identify potential physical or chemical interactions between this compound and inactive ingredients used in research formulations. protheragen-ing.comresearchgate.netsjf.edulabinsights.nl These interactions can affect the stability, quality, and performance of the formulation. protheragen-ing.comresearchgate.netsjf.edu Studies involve evaluating binary mixtures of this compound with various excipients under different stress conditions, such as elevated temperature and humidity. protheragen-ing.comsjf.edulabinsights.nl

Common analytical techniques used in excipient compatibility studies include:

Differential Scanning Calorimetry (DSC): To detect thermal events like melting, degradation, or interactions between components. protheragen-ing.comresearchgate.netsjf.eduamazonaws.com

Thermogravimetric Analysis (TGA): To measure weight changes upon heating, indicating degradation or loss of volatile substances. protheragen-ing.comsjf.edu

Fourier-Transform Infrared Spectroscopy (FTIR): To analyze functional groups and detect chemical changes or interactions. protheragen-ing.comresearchgate.netsjf.edu

High-Pressure Liquid Chromatography (HPLC): To quantify this compound and potential degradation products in the mixtures. researchgate.netnih.gov

Compatibility is assessed by observing changes in the physical appearance of the mixtures, the presence of new thermal peaks or shifts in existing ones in DSC and TGA thermograms, changes in FTIR spectra, or the appearance of degradation peaks in HPLC chromatograms. protheragen-ing.comresearchgate.netsjf.edu Selecting compatible excipients is crucial for ensuring the stability and integrity of investigational this compound systems. protheragen-ing.comlabinsights.nlamazonaws.com

Solid-State Stability in Different Environmental Conditions

Evaluating the solid-state stability of this compound involves assessing its degradation behavior when stored under various environmental conditions, particularly different temperatures and humidity levels. slideshare.netcrystalpharmatech.comnih.govsiip.ac.in These studies help determine appropriate storage conditions for the bulk drug substance and identify potential degradation pathways. slideshare.netcrystalpharmatech.comsiip.ac.in

Accelerated stability studies, conducted at elevated temperatures and humidity, are often used to predict long-term stability. slideshare.netnih.govsiip.ac.in Real-time stability studies are also performed under recommended storage conditions to confirm the predictions. slideshare.net Factors influencing solid-state stability include temperature, moisture, light, and interactions with the environment or container. slideshare.netsiip.ac.in The physical form of the solid (crystalline vs. amorphous) can also impact stability, with amorphous forms generally being less stable than crystalline forms. kdpublications.insiip.ac.in

Studies typically involve storing samples of solid this compound under controlled temperature and humidity conditions and testing them at predetermined intervals for:

Chemical Purity and Degradation Products: Using techniques like HPLC. nih.gov

Physical Form Changes: Using techniques like X-ray Diffraction (XRD) or DSC. researchgate.netresearchgate.netnih.gov

Moisture Content: Using techniques like Karl Fischer titration.

Data from solid-state stability studies would include the percentage of this compound remaining, the levels of degradation products, and observations of any physical changes over time under different conditions.

Development of Novel Delivery Systems for this compound in Research

Given the potential challenges associated with the solubility or targeted delivery of this compound, research into novel delivery systems is a significant area of focus. These systems aim to improve the compound's characteristics for specific research applications.

Emulsion and Microemulsion Systems for Enhanced Research Delivery

Emulsions and microemulsions are colloidal dispersion systems that can be used to enhance the solubilization and delivery of lipophilic compounds like this compound. ijprajournal.comresearchgate.netnih.gov Microemulsions, in particular, are thermodynamically stable, optically isotropic mixtures of oil, water, and surfactant, often with a co-surfactant. ijprajournal.comresearchgate.netnih.govijmrhs.com Their small droplet size (typically 10-300 nm) can lead to improved drug solubilization and potentially enhanced delivery. ijprajournal.comijmrhs.com

Research into this compound-loaded emulsions and microemulsions would involve:

Formulation Design: Determining the optimal ratios of oil, water, surfactant, and co-surfactant to form a stable system. ijmrhs.com

Characterization: Evaluating droplet size, viscosity, conductivity, and thermodynamic stability. ijprajournal.comresearchgate.netijmrhs.com Ternary phase diagrams are often used to map the microemulsion region. ijmrhs.com

Drug Solubilization Capacity: Measuring the amount of this compound that can be incorporated into the system. ijprajournal.comresearchgate.netnih.govijmrhs.com

Emulsions and microemulsions offer advantages such as improved drug solubilization, ease of preparation, and physical stability, making them promising vehicles for investigational this compound delivery. ijprajournal.comresearchgate.netnih.govijmrhs.com

Nanoparticle and Liposomal Formulations for Targeted Research Applications

Nanoparticle and liposomal formulations represent advanced delivery systems that can provide targeted delivery and controlled release of therapeutic agents. avantiresearch.comdiversatechnologies.comnih.govpharmacophorejournal.commdpi.com Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. avantiresearch.compharmacophorejournal.commdpi.com Nanoparticles, broadly defined as particles in the nanometer range, can be made from various materials, including lipids (e.g., solid lipid nanoparticles, nanostructured lipid carriers) or polymers. diversatechnologies.comnih.gov

Research in this area for this compound would focus on:

Formulation Methods: Developing methods to encapsulate this compound within nanoparticles or liposomes, such as film hydration, ethanol (B145695) injection, or microfluidization. pharmacophorejournal.comejmanager.com

Characterization: Determining particle size, size distribution (polydispersity index), zeta potential (surface charge), encapsulation efficiency, and drug loading. mdpi.comejmanager.com

Stability: Assessing the physical and chemical stability of the nanoformulation during storage. diversatechnologies.comejmanager.com

In Vitro Release Studies: Evaluating the rate and extent of this compound release from the nanoparticles or liposomes in experimental media.

Targeting Strategies: Incorporating ligands or surface modifications to achieve targeted delivery to specific cells or tissues in research models. avantiresearch.compharmacophorejournal.com

Nanoparticle and liposomal formulations offer the potential to improve this compound's pharmacokinetic properties, enhance its accumulation at target sites, and reduce potential off-target effects in research studies. diversatechnologies.comnih.govpharmacophorejournal.commdpi.com

Polymeric Matrices for Sustained Release in Preclinical Studies

The development of sustained-release formulations for this compound often involves the use of polymeric matrices. These matrices are designed to control the rate at which the drug is released over time, which can be crucial for maintaining therapeutic levels in preclinical studies and potentially reducing dosing frequency journalgrid.comjddtonline.info. Various hydrophilic and hydrophobic polymers are commonly employed in the creation of matrix systems jddtonline.info.

In sustained-release matrix tablets, the drug is dispersed within a matrix of a retardant material jddtonline.info. The release rate of the drug from these systems is influenced by factors such as the type and proportion of the polymer used jddtonline.infoijpsr.com. As the concentration of the polymer increases, the rate of drug release can be retarded journalgrid.comijpsr.com. The mechanism of drug release from matrix tablets can involve both dissolution-controlled and diffusion-controlled processes jddtonline.info. For instance, studies on other compounds in matrix tablets have shown that the release kinetics can be dependent on polymer concentration, with the release often found to be diffusion coupled with erosion ijpsr.com.

Commonly used hydrophilic polymers in sustained-release formulations include Hydroxypropylmethylcellulose (HPMC), Hydroxypropylcellulose (HPC), Hydroxyethyl cellulose (B213188) (HEC), Xanthan gum, Sodium alginate, Poly (ethylene oxide), and cross-linked homopolymers and copolymers of Acrylic acid jddtonline.info. Hydrophilic polymer matrix systems are widely utilized due to their flexibility in achieving desired drug release profiles, cost-effectiveness, and broad regulatory acceptance jddtonline.info. The particle size of the polymer can be critical for the rapid formation of a gelatinous layer on the tablet surface, which influences release jddtonline.info.

Research into sustained-release matrix tablets for other drugs has demonstrated that increasing polymer concentration can retard drug release journalgrid.comijpsr.com. For example, in one study, matrix tablets containing a higher proportion of guar (B607891) gum showed sustained release over a longer period ijpsr.com.

While specific detailed research findings on this compound in polymeric matrices for sustained release in preclinical studies were not extensively available in the search results, the general principles and materials used in developing such systems for other compounds provide a framework for understanding the approaches likely employed for this compound.

Stability and Compatibility Assessments of Research Formulations

Stability testing is a critical part of pharmaceutical development, beginning early in the drug discovery phase and continuing throughout the product's lifecycle itmedicalteam.pl. For investigational this compound formulations, comprehensive stability and compatibility assessments are essential to ensure the quality, safety, and efficacy of the research samples over time europa.eualwsci.com. These studies evaluate how the drug substance and the formulated product are affected by various environmental factors europa.eufdaghana.gov.gh.

Stability studies should be conducted on the active substance and finished product packaged in the container closure system intended for storage and distribution, or one that simulates it europa.eu. The testing should cover attributes susceptible to change during storage that could influence quality, safety, and efficacy, including physical, chemical, biological, and microbiological characteristics europa.eu.

Accelerated and Long-Term Stability Studies

Accelerated and long-term stability studies are fundamental to assessing the stability profile of this compound formulations. Accelerated stability testing involves using exaggerated storage conditions to increase the rate of chemical degradation and physical change, providing data that can help predict longer-term effects under non-accelerated conditions and evaluate the impact of short-term excursions outside recommended storage conditions fdaghana.gov.ghpaho.org. However, accelerated testing results are not always predictive of physical changes fdaghana.gov.ghpaho.org.

Long-term stability studies, also known as real-time studies, assess the physical, chemical, biological, and other characteristics of the drug product under the storage conditions expected in the intended market over an extended period, typically beyond the proposed shelf-life fdaghana.gov.ghpaho.org. These studies are used to establish and confirm the shelf-life and recommend storage conditions fdaghana.gov.ghpaho.org.

According to guidelines, long-term stability studies should normally involve testing every 3 months in the first year, every 6 months in the second year, and annually thereafter through the proposed shelf life europa.eu. Accelerated storage conditions typically involve a minimum of three time points over a 6-month study (e.g., 0, 3, and 6 months) europa.eu. Common accelerated conditions include 40°C ± 2°C / 75% RH ± 5% RH, while long-term conditions can be 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH nih.gov. If a significant change occurs during accelerated testing, intermediate storage condition testing should be conducted europa.eu.

Data from accelerated studies can be used to compare alternative formulations and packaging materials in short-term experiments paho.org. Both long-term and accelerated testing should cover a minimum of 6 months duration at the time of submission europa.eu.

Photostability Investigations of this compound in Formulations

Photostability investigations are crucial to determine the sensitivity of this compound in its research formulations to light. Exposure to light can lead to photodegradation, potentially affecting the quality and stability of the drug substance and product nih.gov. These studies typically involve exposing the formulation to specific light sources, such as ultraviolet (UV) light, and monitoring the extent of degradation over time nih.gov.

While specific data on the photostability of this compound formulations was not found, studies on other compounds highlight the importance of this assessment nih.gov. For example, research on tramadol (B15222) in aqueous solution evaluated its degradation under different UV light conditions (UV-A, UV-B, and UV-C) nih.gov. Such investigations help determine appropriate packaging and storage conditions to protect the formulation from light-induced degradation.

Compatibility with Packaging Materials for Research Samples

Compatibility testing with packaging materials is a fundamental process in the development of quality pharmaceutical products, including investigational this compound systems alwsci.commuttulab.com. This study aims to understand how the packaging material interacts with the formulation ingredients and how this interaction might affect the stability and quality of the formulation, as well as the functionality of the package, over time muttulab.com.

Compatibility tests are often performed concurrently with stability studies, utilizing aged samples stored under various conditions muttulab.com. It is advisable to use the final container or a container made of the same material for stability and compatibility testing muttulab.com.

Future Directions and Emerging Research Avenues for Tralonide

Integration of Omics Technologies in Tralonide Research

The application of omics technologies, such as genomics, proteomics, and metabolomics, offers powerful tools to gain a comprehensive understanding of this compound's effects at a molecular level. nih.govnih.govmedrxiv.orgnih.gov

Genomic and Proteomic Profiling of this compound Responses

Genomic and proteomic profiling can elucidate how this compound influences gene and protein expression patterns in target cells and tissues. medrxiv.orgnih.gov Studies could investigate this compound-induced changes in the transcriptome and proteome to identify specific pathways and networks modulated by the compound. This could involve analyzing differential gene expression using RNA sequencing or assessing protein abundance and modification states using mass spectrometry-based proteomics. medrxiv.orgnih.gov Such research could reveal novel molecular targets or biomarkers associated with this compound activity or response.

Metabolomic Investigations of this compound Biotransformation

Metabolomics can provide insights into the metabolic fate of this compound within biological systems and its impact on endogenous metabolic pathways. nih.govnih.gov Research in this area could focus on identifying and quantifying this compound metabolites, understanding the enzymes involved in its biotransformation, and assessing how this compound affects the levels of various metabolites. nih.govnih.gov This could help in understanding its pharmacokinetic profile and potential interactions with metabolic processes. Biotransformation-based metabolomics profiling methods could be employed to identify and quantify metabolites and their pathways. nih.gov

Advanced Imaging Techniques in Preclinical this compound Studies

Advanced imaging techniques are becoming increasingly crucial in preclinical research for visualizing drug distribution, target engagement, and cellular responses in living systems. pitt.eduutah.eduuniklinik-freiburg.deethz.chnih.govnih.gov

In Vivo Imaging of this compound Distribution and Receptor Occupancy